

Physicochemical Characteristics of 5-Aminopyrimidin-4(5H)-one: An In-depth Technical Guide

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Compound of Interest

Compound Name: 5-aminopyrimidin-4(5H)-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of **5-aminopyrimidin-4(5H)-one**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its structural similarity to naturally occurring purines, this pyrimidine derivative serves as a valuable scaffold in the synthesis of various biologically active molecules.^[1] Understanding its fundamental physicochemical properties is crucial for predicting its behavior in biological systems, optimizing its formulation, and guiding the development of novel therapeutics.

Core Physicochemical Properties

A summary of the available quantitative data for **5-aminopyrimidin-4(5H)-one** is presented in the table below. It is important to note that experimental data for this specific molecule is limited, and some values are predicted.

Property	Value	Source
Molecular Formula	C ₄ H ₅ N ₃ O	American Elements
Molecular Weight	111.1 g/mol	American Elements
Boiling Point	312.4 °C at 760 mmHg	American Elements
Density	1.45 g/cm ³	American Elements
Flash Point	142.7 °C	American Elements

Experimental Protocols for Physicochemical Characterization

Detailed experimental methodologies are essential for the accurate and reproducible determination of the physicochemical properties of drug candidates. The following sections outline standard protocols that can be applied to **5-aminopyrimidin-4(5H)-one**, based on established methods for pyrimidine derivatives.

Melting Point Determination

The melting point of a solid crystalline compound is a key indicator of its purity.

Methodology:

- A small, finely ground sample of the compound is packed into a thin-walled capillary tube, sealed at one end.
- The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.
- The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, near the expected melting point.
- The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are

recorded. This range represents the melting point of the sample. A sharp melting range (0.5-1.0°C) is indicative of a pure compound.

Solubility Determination

Solubility is a critical parameter that influences a drug's absorption and bioavailability. The gravimetric method is a common technique for its determination.

Methodology:

- An excess amount of **5-aminopyrimidin-4(5H)-one** is added to a known mass of a specific solvent (e.g., water, ethanol, DMSO) in a sealed vial.
- The mixture is agitated in a temperature-controlled shaker or water bath until equilibrium is reached (typically several hours).[2]
- The suspension is then allowed to settle, and the supernatant is carefully filtered to remove any undissolved solid.
- A known volume of the saturated solution is transferred to a pre-weighed container.
- The solvent is evaporated, and the mass of the remaining solid is determined.
- The solubility is then calculated and expressed in units such as mg/mL or mol/L. This process can be repeated at various temperatures to determine the temperature-dependent solubility profile.[2][3]

Lipophilicity (LogP) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall pharmacokinetic behavior.

Methodology (Shake-Flask Method):

- A solution of **5-aminopyrimidin-4(5H)-one** is prepared in a biphasic system of n-octanol and water.

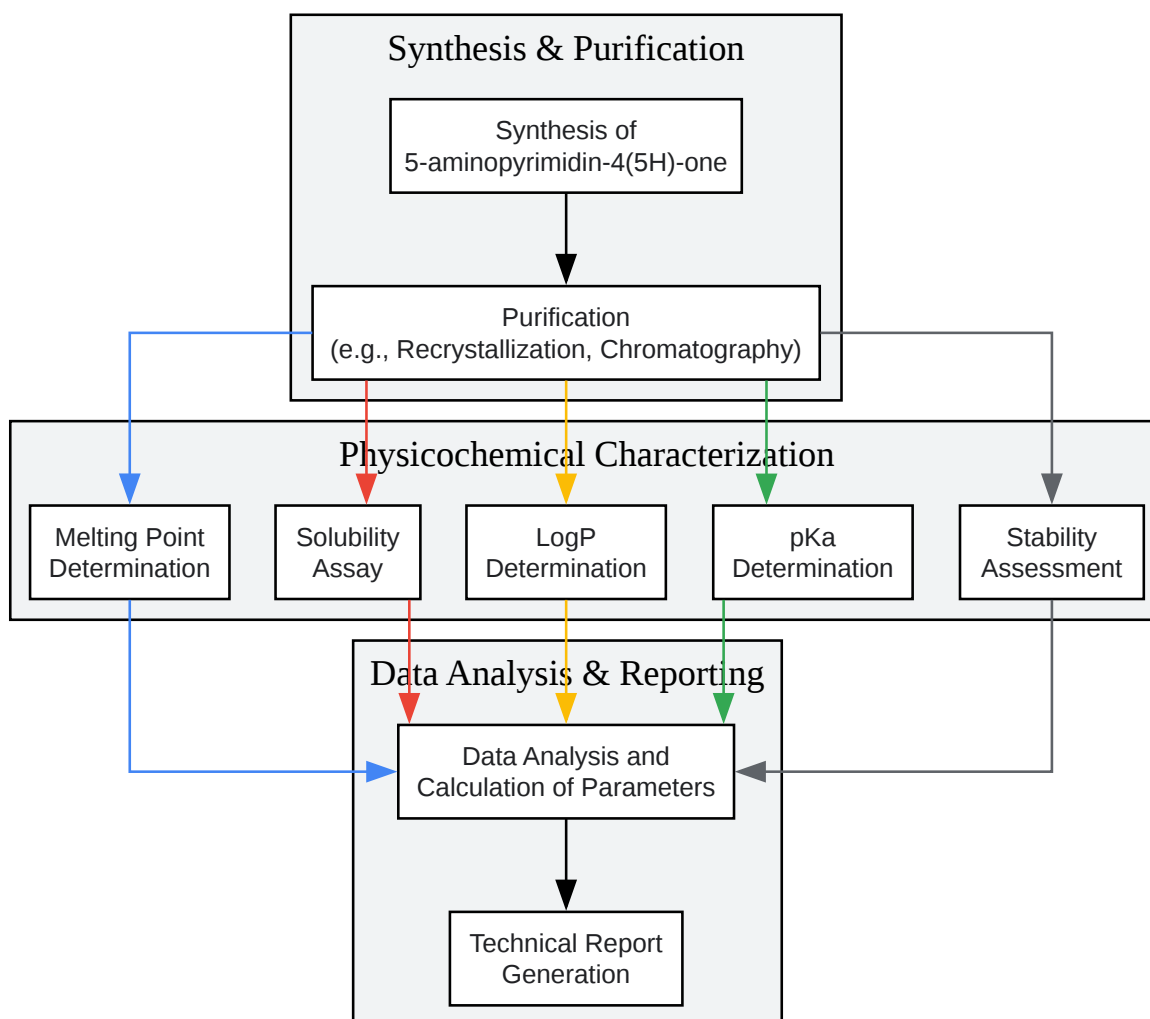
- The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is achieved.
- The mixture is then centrifuged to ensure complete separation of the octanol and water layers.
- The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
- The LogP is the logarithm of the partition coefficient.

Alternative Methodology (Reversed-Phase High-Performance Liquid Chromatography - RP-HPLC):

- A series of standard compounds with known LogP values are injected into an RP-HPLC system.
- The retention times of these standards are measured.
- A calibration curve is generated by plotting the logarithm of the retention factor (k) against the known LogP values.
- **5-aminopyrimidin-4(5H)-one** is then injected under the same chromatographic conditions, and its retention time is measured.
- The LogP of the target compound is then determined by interpolation from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the comprehensive physicochemical characterization of a pyrimidine derivative like **5-aminopyrimidin-4(5H)-one**.



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Physicochemical characterization workflow.

Biological Context and Future Directions

While specific signaling pathway involvement for **5-aminopyrimidin-4(5H)-one** is not yet well-defined in the literature, the broader class of pyrimidine derivatives is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] For instance, certain pyrimidine derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation and pain. [5] Others have shown potential as kinase inhibitors in cancer therapy. The core structure of **5-aminopyrimidin-4(5H)-one** makes it a precursor for the synthesis of purines, which are fundamental components of nucleic acids.[1]

Future research should focus on a more detailed experimental characterization of **5-aminopyrimidin-4(5H)-one** to build a robust dataset of its physicochemical properties. Elucidating its biological targets and mechanism of action will be crucial in unlocking its therapeutic potential. The methodologies and foundational data presented in this guide provide a solid starting point for researchers and drug development professionals working with this promising compound.

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